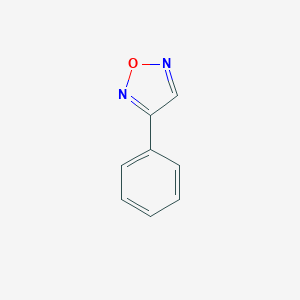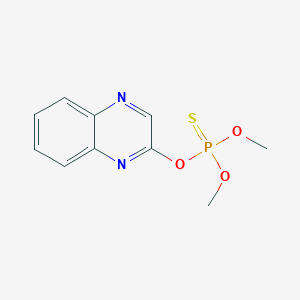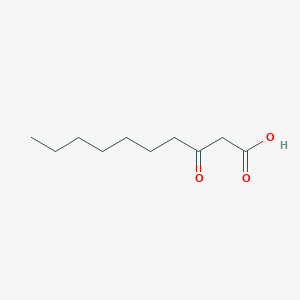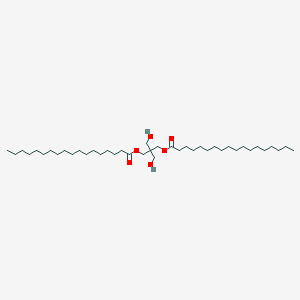
2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide, also known as DZNep, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DZNep is a histone methyltransferase inhibitor, which means it can modify the activity of genes by altering the structure of chromatin.
Mecanismo De Acción
2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide works by inhibiting the activity of EZH2, which is a histone methyltransferase that is involved in the regulation of gene expression. EZH2 adds methyl groups to histones, which can alter the structure of chromatin and affect the activity of genes. By inhibiting the activity of EZH2, 2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide can alter the activity of genes and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide has been shown to induce apoptosis in cancer cells by altering the activity of genes involved in cell growth and survival. Additionally, 2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide has been shown to induce the differentiation of stem cells into specific cell types by altering the activity of genes involved in cell differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide is that it is a synthetic compound, which means that it can be easily synthesized in the lab. Additionally, 2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide has been shown to be effective in inducing apoptosis in cancer cells and inducing the differentiation of stem cells. However, one limitation of 2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for 2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide research. One potential direction is to explore the use of 2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to understand the mechanism of action of 2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide and its effects on gene expression. Finally, there is potential for the development of new synthetic compounds based on the structure of 2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide that could have even greater efficacy in cancer research and stem cell research.
Métodos De Síntesis
2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide can be synthesized using a multistep process involving the reaction of 3-phenylpropan-2-one with hydrazine hydrate to form 1-phenyl-2-hydrazinopropan-1-one. This intermediate is then reacted with chloroacetyl chloride to form 2-chloro-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide, which is then diazotized to form 2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide.
Aplicaciones Científicas De Investigación
2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide has been shown to have potential applications in cancer research, as it can inhibit the activity of EZH2, a histone methyltransferase that is often overexpressed in cancer cells. 2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, 2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide has been shown to have potential applications in stem cell research, as it can induce the differentiation of stem cells into specific cell types.
Propiedades
Número CAS |
14722-72-6 |
|---|---|
Nombre del producto |
2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide |
Fórmula molecular |
C11H13N5O2 |
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
2-diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide |
InChI |
InChI=1S/C11H13N5O2/c12-14-7-10(17)15-9(11(18)16-13)6-8-4-2-1-3-5-8/h1-5,7,9H,6,13H2,(H,15,17)(H,16,18) |
Clave InChI |
OIVMNJQFHNBADI-YFHOEESVSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CC(C(=O)NN)N/C(=C/[N+]#N)/[O-] |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NN)NC(=O)C=[N+]=[N-] |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)NN)NC(=O)C=[N+]=[N-] |
Otros números CAS |
14722-72-6 |
Sinónimos |
N-Diazoacetyl-L-phenylalanine hydrazide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(4,6-dichloro-1,3,5-triazin-2-yl)methyl]-6-(naphthalen-2-yldiazenyl)naphthalen-2-amine](/img/structure/B84053.png)
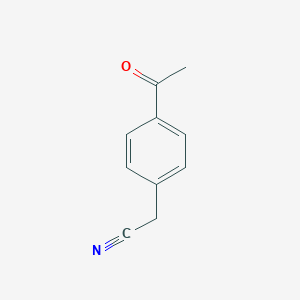
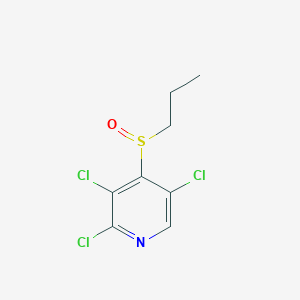
![(2R,3R)-N-[4-(diaminomethylideneamino)butyl]-5-[(E)-3-[4-(diaminomethylideneamino)butylamino]-3-oxoprop-1-enyl]-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B84059.png)



